N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidin-3-amine Core: The core structure can be synthesized through the cyclization of an appropriate amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrrolidin-3-amine core.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorophenyl group or other functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrrolidin-3-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and target system.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride
N-[(4-bromophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride
N-[(4-iodophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride
Uniqueness: N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
CAS No. |
2035386-97-9 |
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Molecular Formula |
C12H18ClFN2 |
Molecular Weight |
244.73 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17FN2.ClH/c1-15(12-6-7-14-8-12)9-10-2-4-11(13)5-3-10;/h2-5,12,14H,6-9H2,1H3;1H |
InChI Key |
JXVKEDXBODMMEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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